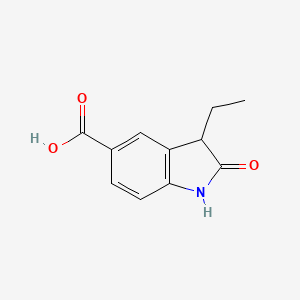

3-Ethyl-2-oxoindoline-5-carboxylic acid

Description

Structural Significance within Oxindole (B195798) and Indoline (B122111) Chemistry

3-Ethyl-2-oxoindoline-5-carboxylic acid, with the chemical formula C₁₁H₁₁NO₃, belongs to the family of substituted oxindoles. The core of this molecule is the oxindole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrolidinone ring. The defining feature of an oxindole is the carbonyl group at the C-2 position of the pyrrolidinone ring.

The significance of this compound lies in its specific substitutions. At the C-3 position, an ethyl group is present, creating a stereocenter which introduces the possibility of chirality and stereoselective synthesis. The presence of a substituent at this position is a common feature in many biologically active oxindole derivatives. Furthermore, the carboxylic acid group at the C-5 position of the benzene ring provides a reactive handle for further chemical modifications, such as amidation or esterification, allowing for the construction of diverse molecular architectures.

The indoline structure, a reduced form of indole (B1671886), is also a key component of this molecule's lineage. The chemistry of indoles and their derivatives has been a cornerstone of heterocyclic chemistry for over a century, with many indole-containing compounds exhibiting significant biological activity. The oxo- functionality at the C-2 position of the indoline core in this compound significantly influences its chemical reactivity and potential applications.

Historical Context of Indoline- and Oxoindoline-Based Carboxylic Acids in Organic Synthesis

The development of synthetic methodologies for indoline and oxindole derivatives has a rich history, driven by the discovery of their widespread presence in natural products and pharmaceuticals. Indole-2-carboxylic acid, for instance, was first described in the mid-20th century. chemicalregister.com The exploration of these core structures has led to a vast number of synthetic strategies aimed at creating diverse libraries of compounds for various applications.

Historically, the synthesis of indole- and oxindole-based carboxylic acids has been a focus of organic chemists. These carboxylic acid moieties serve as crucial intermediates, enabling the facile introduction of other functional groups and the construction of more complex molecular frameworks. The development of methods for the selective functionalization of the indole and oxindole rings has been a continuous area of research, with significant advancements in areas such as C-H activation and cross-coupling reactions. onlinepharmacytech.info

The synthesis of 3-substituted-2-oxindole analogues has been of particular interest due to their prevalence in bioactive molecules. chemsrc.com Early methods often involved the condensation of isatins with various nucleophiles. Over the years, more sophisticated and stereoselective methods have been developed, allowing for precise control over the stereochemistry at the C-3 position. The presence of a carboxylic acid on the benzene ring, as seen in this compound, further expands the synthetic utility of this class of compounds.

Scope and Research Objectives for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research objectives. The primary scope of research involving this compound would likely be its use as a versatile intermediate in the synthesis of novel, more complex molecules.

Key Research Objectives could include:

Development of Novel Synthetic Methodologies: Utilizing the carboxylic acid and the reactive C-3 position to develop new synthetic routes to a variety of heterocyclic compounds.

Medicinal Chemistry Applications: Serving as a scaffold for the synthesis of potential therapeutic agents. The oxindole core is a known "privileged scaffold" in medicinal chemistry, and derivatives of this compound could be investigated for a range of biological activities.

Materials Science: Incorporation into larger polymeric structures or functional materials, where the rigid, bicyclic core and the reactive carboxylic acid group could impart desirable properties.

The commercial availability of this compound from various chemical suppliers facilitates its use in these research endeavors.

Compound Data

| Compound Name |

| This compound |

| Indole-2-carboxylic acid |

| Isatin (B1672199) |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1225957-57-2 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-ethyl-2-oxo-1,3-dihydroindole-5-carboxylic acid |

InChI |

InChI=1S/C11H11NO3/c1-2-7-8-5-6(11(14)15)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

KTVWKKBTUXRUTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=C(C=CC(=C2)C(=O)O)NC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3 Ethyl 2 Oxoindoline 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group at the C-5 position of the 3-Ethyl-2-oxoindoline core is a primary site for chemical modification, enabling the synthesis of a variety of derivatives, including esters, amides, acyl hydrazides, and hydroxamic acids. Furthermore, it can be reduced to the corresponding alcohol or aldehyde, expanding the synthetic utility of the parent molecule.

Esterification Reactions

The conversion of 3-Ethyl-2-oxoindoline-5-carboxylic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.netosti.govmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. researchgate.net For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield methyl 3-ethyl-2-oxoindoline-5-carboxylate and ethyl 3-ethyl-2-oxoindoline-5-carboxylate, respectively.

Alternative methods for esterification that avoid the use of strong acids and high temperatures include reaction with alkyl halides in the presence of a base or using coupling agents. While specific examples for this compound are not prevalent in the literature, the general principles of these reactions are widely applicable. msu.edu

Table 1: Representative Esterification Reactions of Carboxylic Acids This table is illustrative of general esterification reactions and does not represent specific data for this compound due to a lack of available literature.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | General Yield Range |

|---|---|---|---|---|

| R-COOH | R'-OH | H₂SO₄ (catalytic) | R-COOR' | Moderate to High researchgate.net |

| R-COOH | R'-X | Base (e.g., K₂CO₃) | R-COOR' | Varies |

Formation of Acyl Hydrazides and Hydroxamic Acids

Acyl hydrazides are valuable synthetic intermediates and can be prepared from this compound. A common method involves the conversion of the carboxylic acid to its corresponding ester, followed by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netresearchgate.netnih.gov Alternatively, direct conversion from the carboxylic acid can be achieved using coupling agents like EDC/HOBt to activate the acid before the addition of hydrazine. researchgate.net The resulting 3-ethyl-2-oxoindoline-5-carbohydrazide can serve as a precursor for the synthesis of various heterocyclic compounds. ajgreenchem.comajgreenchem.com

Hydroxamic acids, which are potent metal chelators, can also be synthesized from the carboxylic acid moiety. researchgate.netajgreenchem.com This transformation is typically carried out by reacting an activated form of the carboxylic acid, such as an acyl chloride or an active ester, with hydroxylamine (B1172632) (NH₂OH) or its salts. researchgate.netchemsynthesis.comresearchgate.net The use of coupling agents like ethyl chloroformate or carbodiimides can also facilitate this conversion directly from the carboxylic acid under mild conditions. researchgate.netresearchgate.net

Reduction to Aldehyde and Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, (3-ethyl-2-oxoindolin-5-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ is a powerful and non-selective reducing agent that will also reduce the amide carbonyl in the oxoindoline ring if not carefully controlled.

The selective reduction of the carboxylic acid to the corresponding aldehyde, 3-ethyl-2-oxoindoline-5-carbaldehyde, is a more challenging transformation. Direct reduction is difficult as aldehydes are more susceptible to reduction than carboxylic acids. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using milder reducing agents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Reactivity at the 3-Ethyl Position and Oxoindoline Core

The oxoindoline ring system is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, including the ethyl group at the 3-position and the amide and carboxylic acid groups, will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Indoline (B122111) Ring

For halogenation, reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃) are typically used. wikipedia.org Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. youtube.com Sulfonation involves treatment with fuming sulfuric acid (H₂SO₄/SO₃). youtube.com The exact position of substitution on the aromatic ring of this compound would need to be determined experimentally, as it will be influenced by the interplay of electronic and steric effects of the substituents. Given the directing effects of the amide (ortho, para) and carboxylic acid (meta) groups, substitution is likely to occur at the C-7 or C-4 positions, though steric hindrance at C-4 from the adjacent carboxylic acid group might favor substitution at C-7.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-dimethylaminopyridine |

| Acyl chloride |

| Bromine |

| Chlorine |

| Diisobutylaluminum hydride |

| Ethanol |

| Ethyl 3-ethyl-2-oxoindoline-5-carboxylate |

| Ethyl chloroformate |

| Hydrazine hydrate |

| Hydroxylamine |

| Iron(III) bromide |

| Iron(III) chloride |

| Lithium aluminum hydride |

| Lithium tri-tert-butoxyaluminum hydride |

| Methanol |

| Methyl 3-ethyl-2-oxoindoline-5-carboxylate |

| N,N'-dicyclohexylcarbodiimide |

| Nitric acid |

| Sulfuric acid |

| Tosic acid |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) |

| 1-hydroxybenzotriazole |

| (3-ethyl-2-oxoindolin-5-yl)methanol |

| 3-ethyl-2-oxoindoline-5-carbaldehyde |

| 3-ethyl-2-oxoindoline-5-carbohydrazide |

Reactions Involving the Keto Group (C-2)

Common transformations involving the C-2 keto group include:

Reduction: The keto group can be reduced to a methylene (B1212753) group (CH2) or a hydroxyl group (CH-OH) using various reducing agents. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) can achieve complete reduction to the corresponding indole (B1671886) derivative. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), typically yield the corresponding 2-hydroxyindoline derivative. The choice of reducing agent allows for selective transformation and access to different classes of indole-based compounds.

Wittig Reaction: The Wittig reaction provides a means to convert the C-2 carbonyl into an exocyclic double bond. mdpi.com This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent) to introduce a methylene or substituted methylene group at the C-2 position, forming a 2-methyleneindoline derivative. mdpi.com The stability and yield of the resulting olefin can be influenced by the electronic properties of substituents on the indoline ring. mdpi.com

Grignard and Organolithium Reagent Addition: Organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the C-2 carbonyl, leading to the formation of tertiary alcohols after acidic workup. transformationtutoring.com This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the C-2 position, further diversifying the molecular scaffold.

Reformatsky Reaction: This reaction involves the use of an α-halo ester and a metal, typically zinc, to form a β-hydroxy ester. researchgate.net In the context of this compound, the C-2 keto group can react with the organozinc reagent generated from an α-halo ester to yield a 2-hydroxy-2-(alkoxycarbonylmethyl)indoline derivative. researchgate.net

Interactive Table: Summary of Reactions at the C-2 Keto Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction (strong) | Lithium aluminum hydride (LiAlH4) | Indole derivative |

| Reduction (mild) | Sodium borohydride (NaBH4) | 2-Hydroxyindoline derivative |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | 2-Methyleneindoline derivative |

| Grignard Addition | Grignard reagent (RMgX), then H3O+ | 2-Alkyl/Aryl-2-hydroxyindoline |

| Reformatsky Reaction | α-halo ester, Zn, then H3O+ | 2-Hydroxy-2-(alkoxycarbonylmethyl)indoline |

Reactions at the C-3 Position (e.g., Alkylation, Olefination)

The C-3 position of the oxoindoline ring is a nucleophilic center, and the presence of the ethyl group in this compound influences the steric and electronic environment for further functionalization.

Alkylation: The hydrogen atom at the C-3 position can be deprotonated by a strong base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of additional alkyl or functionalized alkyl groups at this position. The choice of base and electrophile is crucial for achieving high yields and selectivity. For instance, the acetoacetic ester synthesis provides a classic method for introducing ketone-containing side chains. libretexts.orgmsu.edu

Olefination: While the Wittig reaction is more commonly associated with the C-2 keto group, olefination reactions can also be performed at the C-3 position under specific conditions, often involving prior functionalization to introduce a suitable leaving group or a carbonyl equivalent.

Friedel-Crafts Type Reactions: The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution. Aza-Friedel-Crafts reactions, for example, allow for the alkylation of the C-3 position with various electrophiles, often catalyzed by Lewis or Brønsted acids. rsc.orgresearchgate.net Copper(II) triflate has been shown to be an effective catalyst for the C-3 aza-Friedel-Crafts alkylation of indoles with N,O-acetals. rsc.org

Interactive Table: Examples of C-3 Position Reactions

| Reaction Type | Reagent(s) / Catalyst | Product Feature |

|---|---|---|

| Alkylation | Base (e.g., NaH), Alkyl halide (RX) | C-3 substituted with a new alkyl group |

| Aza-Friedel-Crafts Alkylation | N,O-acetals, Cu(OTf)2 | C-3 substituted with an amide aza-alkyl group rsc.org |

Derivatization Strategies for Analytical and Synthetic Applications

The presence of the carboxylic acid group in this compound opens up numerous possibilities for derivatization, enhancing its utility in both analytical and synthetic contexts. Derivatization can improve detectability in analytical techniques, facilitate purification, or serve as a handle for further chemical transformations. nih.gov

Fluorescent Labeling and Chromatographic Derivatization

For analytical purposes, particularly in liquid chromatography (LC), derivatization of the carboxylic acid group is often employed to improve detection sensitivity and chromatographic behavior. nih.govresearchgate.net

Fluorescent Labeling: The carboxylic acid can be coupled with a fluorescent amine or alcohol to introduce a fluorophore into the molecule. tcichemicals.com This significantly enhances detection sensitivity in fluorescence-based detection methods. Common fluorescent labeling reagents include those with dansyl or benzofurazan (B1196253) structures. tcichemicals.com For example, Nile Blue, an oxazine (B8389632) dye, can be used as a derivatization reagent for carboxylic acids, enabling detection using visible diode laser-induced fluorescence. nih.gov

Chromatographic Derivatization: Derivatization can also be used to improve the chromatographic properties of the molecule, such as its retention time and peak shape in reversed-phase HPLC. psu.edu Esterification of the carboxylic acid, for example, increases its hydrophobicity. psu.edu Reagents like 2-picolylamine (PA) can be used to derivatize carboxylic acids, leading to increased detection responses in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.govresearchgate.net

Interactive Table: Derivatization Reagents for Analytical Applications

| Derivatization Strategy | Reagent Type | Purpose | Analytical Technique |

|---|---|---|---|

| Fluorescent Labeling | Fluorescent amines/alcohols (e.g., Dansyl derivatives) | Enhance detection sensitivity | HPLC with Fluorescence Detection |

| Fluorescent Labeling | Nile Blue | Far-red fluorescence for sensitive detection | HPLC with Laser-Induced Fluorescence nih.gov |

| Chromatographic Derivatization | 2-Picolylamine (PA) | Increase detection response | LC-ESI-MS/MS nih.govresearchgate.net |

Conversion to Amine Derivatives for Further Functionalization

The carboxylic acid group can be readily converted into an amide, which can then be reduced to an amine. This transformation provides a versatile functional group for further synthetic modifications.

Amide Formation: The carboxylic acid can be activated, for example, by conversion to an acid chloride or by using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with a primary or secondary amine to form the corresponding amide. transformationtutoring.comnih.gov Tantalum(V) chloride has also been shown to catalyze the conversion of carboxylic acids to amides. researchgate.net

Reduction to Amines: The resulting amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This provides a primary or secondary amine at the 5-position of the indoline ring, which can be used for a wide range of subsequent reactions, such as N-alkylation, acylation, or sulfonylation.

Selective Derivatization in Complex Mixtures

In the context of complex biological or environmental samples, selective derivatization of the carboxylic acid group of this compound is crucial for its targeted analysis. uu.nl

Chemoselective Reactions: By choosing appropriate reaction conditions and reagents, the carboxylic acid can be derivatized in the presence of other functional groups. For instance, activation of the carboxylic acid with 2-bromo-1-methylpyridinium (B1194362) iodide allows for selective amide formation with an amine in the presence of other nucleophilic groups. uu.nl

Orthogonal Protection Strategies: In a synthetic context, if other reactive functional groups are present in the molecule or in a reaction mixture, orthogonal protecting group strategies can be employed. This involves protecting other functional groups with groups that are stable under the conditions used for derivatizing the carboxylic acid, and which can be removed under different, non-interfering conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 2 Oxoindoline 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 3-Ethyl-2-oxoindoline-5-carboxylic acid.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the types and connectivity of hydrogen atoms within the molecule. For carboxylic acids, the acidic proton of the –CO₂H group typically appears as a singlet at a downfield chemical shift, often around 12 δ. libretexts.org This significant downfield shift is attributed to the deshielding effect of the carbonyl group and hydrogen bonding. libretexts.org The protons on the carbon atom adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm region. libretexts.org

In the case of this compound, specific signals corresponding to the ethyl group and the aromatic protons of the oxoindoline ring would also be observed. The ethyl group would present as a quartet and a triplet, characteristic of the -CH₂-CH₃ spin system. The aromatic protons would appear as distinct signals in the aromatic region of the spectrum, with their coupling patterns providing insight into their substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of a carboxylic acid is a key diagnostic signal, typically appearing in the range of 165 to 185 δ. libretexts.orglibretexts.org Specifically, for saturated aliphatic acids, this peak is found towards the downfield end of this range (~185 δ), while for aromatic and α,β-unsaturated acids, it is more upfield (~165 δ). libretexts.org The carbon atoms of the ethyl group and the oxoindoline ring will also have characteristic chemical shifts. The aromatic and alkene regions in ¹³C NMR can overlap, generally spanning from 125 to 170 ppm. oregonstate.edu

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Carbon Environment | Chemical Shift (ppm) |

| C=O (Carboxylic Acids, Esters) | 165 - 185 |

| Aromatic C | 125 - 170 |

| Alkene C=C | 115 - 160 |

| C-O (Ethers, Alcohols, Esters) | 60 - 80 |

| Alkane C | 10 - 50 |

Note: The exact chemical shifts can be influenced by neighboring substituents and solvent effects. oregonstate.edulibretexts.org

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning proton and carbon signals and confirming the connectivity within the this compound molecule. Solid-state NMR could provide information about the molecule's conformation and packing in the solid state, which can sometimes differ from its structure in solution. Duplication of NMR signals can sometimes be observed, which may be attributed to the partial double bond character of an amide bond and a low rotational barrier. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For carboxylic acids, mass spectrometry can reveal characteristic fragmentation pathways. libretexts.org

In the mass spectrum of a carboxylic acid, prominent peaks are often observed corresponding to the loss of the hydroxyl group (-OH, a loss of 17 mass units) and the entire carboxyl group (-COOH, a loss of 45 mass units). libretexts.org These fragmentations arise from the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, the molecular ion peak (M⁺) would be observed, and its high-resolution mass would provide the exact molecular formula. Further fragmentation would likely involve the loss of the ethyl group and other characteristic cleavages of the oxoindoline ring system. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of carboxylic acids in complex matrices. nih.govresearchgate.net The use of derivatization agents can sometimes be employed to enhance detection. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Carboxylic acids exhibit highly characteristic IR absorption bands. libretexts.org

A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is due to the O–H stretching vibration of the carboxyl group. libretexts.orgchemguide.co.uk This broadening is a result of hydrogen bonding between carboxylic acid molecules, which form dimers. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carbonyl group gives rise to a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org For dimeric carboxylic acids, this peak is commonly found around 1710 cm⁻¹. libretexts.org Conjugation with an aromatic ring, as is the case in this compound, typically lowers the C=O stretching frequency by 20-30 cm⁻¹. libretexts.org The IR spectrum would also show characteristic absorptions for the C-H bonds of the ethyl group and the aromatic ring, as well as the N-H stretch of the oxindole (B195798) lactam, which typically appears in the range of 3100-3500 cm⁻¹. chemguide.co.uk

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Absorption Range (cm⁻¹) | Appearance |

| Carboxylic Acid | O–H stretch | 2500 - 3300 | Very broad |

| Carbonyl (Carboxylic Acid) | C=O stretch | ~1700 - 1720 | Strong |

| Amide (Lactam) | N–H stretch | 3100 - 3500 | Medium |

| Aromatic/Alkyl | C–H stretch | 2850 - 3100 | Medium-Sharp |

| Carbonyl (Amide) | C=O stretch | ~1660 | Strong |

Computational Chemistry and Theoretical Investigations of 3 Ethyl 2 Oxoindoline 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict the ground-state properties of 3-Ethyl-2-oxoindoline-5-carboxylic acid by modeling the electron density. DFT studies can determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles.

Theoretical calculations using DFT can also provide vibrational frequencies. researchgate.net These computed frequencies are valuable in interpreting experimental infrared (IR) and Raman spectra. For instance, DFT calculations on isoindoline derivatives have been used to analyze molecular structure and bonding. mdpi.comnih.gov The results of such studies help to understand the stability and reactivity of the molecule.

Typical Ground State Properties Calculated via DFT

| Property | Description | Typical Method |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | B3LYP/6-311G(d,p) |

| Total Energy | The total electronic energy of the molecule in its ground state. | B3LYP/6-311G(d,p) |

| Dipole Moment | A measure of the polarity of the molecule. | B3LYP/6-311G(d,p) |

| Vibrational Frequencies | Frequencies of molecular vibrations, corresponding to IR and Raman peaks. | B3LYP/6-311G(d,p) |

Molecular orbital (MO) theory is crucial for understanding chemical reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. mdpi.comnih.gov

DFT calculations can map the distribution of these orbitals across the molecular structure. For similar heterocyclic compounds, studies have shown that the HOMO is often located over the more electron-rich parts of the molecule, while the LUMO is situated over the electron-deficient regions. mdpi.comnih.gov This information helps in predicting the sites of electrophilic and nucleophilic attack.

Analysis of charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron density landscape of the molecule. These maps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). Natural Bond Orbital (NBO) analysis is another method used to study charge distribution and intramolecular interactions. researchgate.net

Illustrative Frontier Orbital Data

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis aims to identify the stable conformations (rotational isomers or rotamers) of the molecule and their relative energies. Due to the presence of rotatable bonds, such as the one connecting the ethyl group to the indoline (B122111) ring, the molecule can exist in multiple conformations. Computational methods can systematically explore the potential energy surface to locate these low-energy conformers.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and conformational changes in a simulated environment, such as in a solvent like water. mdpi.comnih.gov These simulations offer insights into the structural flexibility, the stability of different conformations, and the formation of intra- and intermolecular hydrogen bonds. mdpi.com MD is a valuable tool for understanding how the molecule behaves in a physiological environment. mdpi.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is a key factor in predicting reaction rates. For example, computational studies on the cycloaddition reactions of related heterocyclic compounds have been used to analyze the geometry and energy of transition states to understand the regioselectivity of the products. researchgate.net Similarly, the bioactivation mechanism of L-thiomorpholine-3-carboxylic acid was investigated by identifying reaction intermediates. nih.gov

Structure-Property Relationships through Computational Modeling

Computational modeling is a powerful approach for establishing quantitative structure-property relationships (QSPR). These models correlate the computed structural or electronic features of a molecule with its experimentally observed physicochemical properties. nih.gov For this compound, computational models can predict properties like acidity (pKa), lipophilicity (logP), and solubility.

By calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related compounds, it is possible to build mathematical models that predict their properties. nih.gov For instance, a study on carboxylic acid isosteres used computational methods to calculate pKa and lipophilicity values to compare with experimental data, providing a framework for rationally designing analogs with desired physicochemical properties. nih.gov This approach is invaluable in medicinal chemistry for optimizing the properties of lead compounds.

Synthetic Utility and Potential Applications in Advanced Organic Materials

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the 3-Ethyl-2-oxoindoline-5-carboxylic acid core allows for its elaboration into a diverse array of more complex structures. The C3 position can act as a nucleophile after deprotonation, the carbonyl group is electrophilic, and the aromatic ring can participate in various substitution reactions. The carboxylic acid moiety provides a versatile handle for forming amides, esters, or for directing molecular assembly.

Spirooxindoles, which contain a spiro-fused ring at the C3 position of the oxindole (B195798) core, are a major class of natural products and synthetic compounds with significant biological activities. nih.govnih.gov The synthesis of these complex, three-dimensional structures often relies on the use of 3-substituted oxindoles as key precursors. juniperpublishers.com this compound is an ideal starting material for generating spirocyclic systems because the C3 position is already a quaternary center, a common feature of this compound class.

The construction of spirocyclic oxindoles can be achieved through various synthetic strategies, including cycloaddition reactions and multicomponent reactions. mdpi.comresearchgate.net For instance, the reaction of isatins (indole-2,3-diones) or 3-ylideneoxindoles with various dienophiles or dipolarophiles is a common method for building spiro-fused rings. nih.govmdpi.com Starting with this compound, the oxindole core can be activated and reacted with a variety of partners to generate diverse spirocyclic scaffolds. The 5-carboxylic acid group can be maintained throughout the synthesis, yielding final products with a functional group suitable for further modification or for engaging in specific biological interactions. juniperpublishers.com

An efficient, scalable synthesis of a spirocyclic oxindole analogue, 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, has been reported, highlighting the utility of the 2-oxindoline-5-carboxylate scaffold in building such complex molecules. juniperpublishers.com This underscores the potential of this compound as a direct precursor for similar spiro-piperidine oxindoles and other related structures.

| Spirocyclic Scaffold | Synthetic Method | Key Precursors | Reference |

|---|---|---|---|

| Spiro[pyrrolidine-3,3'-oxindole] | [3+2] Cycloaddition | Isatins, Amino Acids, Azomethine Ylides | mdpi.com |

| Spiro[cyclopropane-1,3'-oxindole] | Methylene (B1212753) Transfer | Methyleneindolinones, Sulfur Ylides | nih.gov |

| Spiro[indoline-3,4'-pyran] | Multicomponent Reaction | Isatins, Malononitrile, β-Ketoesters | mdpi.com |

| Spiro[indoline-3,3'-pyrazoline] | Cycloaddition | 3-Ylidene-2-indolinones, Hydrazine (B178648) | nih.gov |

| Spiro[5,8-methanoquinazoline-2,3′-indoline] | Condensation Reaction | Isatins, 2-Aminonorbornene Carboxamides | nih.gov |

Beyond spirocycles, the this compound scaffold is a valuable building block for a wide range of other heterocyclic systems. The inherent reactivity of the oxindole nucleus can be harnessed to construct fused or linked heterocycles. nih.gov Methodologies for synthesizing diverse indole (B1671886) and indoline (B122111) structures are of great interest due to their prevalence in biologically active compounds. nih.gov

For example, intramolecular cyclization reactions starting from appropriately substituted anilide precursors are a powerful strategy for forming the oxindole ring system itself. nih.govorganic-chemistry.orgorganic-chemistry.org Once formed, the this compound can undergo further transformations. The lactam ring can be opened, or the aromatic portion can be functionalized to build more complex polycyclic structures. Strategies such as intramolecular [4+2] cycloadditions of related enyne precursors have been developed to construct highly substituted indoles, demonstrating the versatility of such building blocks in accessing novel chemical space. nih.gov The Knorr pyrrole (B145914) synthesis, which involves the reaction of an α-amino ketone, is a classic method for creating substituted pyrroles, another important heterocyclic core. slideshare.net The functional groups present in this compound could potentially be modified to engage in such classical heterocyclic syntheses, expanding its utility.

Development of Novel Reagents and Catalysts Utilizing the Oxoindoline Carboxylic Acid Moiety

The development of novel catalysts and reagents is crucial for advancing organic synthesis. The structure of this compound contains several functional groups—a carboxylic acid, a lactam, and an aromatic ring—that could serve as coordination sites for metal centers, suggesting its potential use in catalysis.

Carboxylic acids are known to be versatile functional groups in catalysis. They can act as ligands for metal catalysts, influencing their reactivity and selectivity. princeton.edu For instance, palladium carboxylates are common catalysts, and the efficiency of C-N bond formation can depend on the nature of the carboxylate ligand. nih.gov The carboxylate group of this compound could coordinate to a metal center, and the chiral environment created by the C3-substituted oxindole backbone could be exploited for asymmetric catalysis. While specific applications of this exact molecule as a catalyst are not yet prominent, the principles of ligand design suggest its potential. For example, oxazolidinones, which are also five-membered heterocycles, are versatile scaffolds in medicinal chemistry and have been used in catalyst development. rsc.org

Furthermore, metallaphotoredox catalysis has emerged as a powerful tool that often utilizes carboxylic acids as adaptive functional groups for transformations like alkylation, arylation, and amination. princeton.edu The this compound molecule could potentially be employed in such catalytic cycles, where the carboxylic acid is directly involved in the redox process.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. oup.com The design of molecules that can self-assemble into well-defined, functional architectures is a key goal in materials science. This compound is an excellent candidate for building supramolecular materials due to its multiple hydrogen bonding sites.

Carboxylic acids are well-known for their ability to form robust hydrogen-bonded dimers, a highly predictable supramolecular synthon. libretexts.orgyoutube.com This interaction typically involves two hydrogen bonds between the carboxyl groups of two molecules, leading to the formation of a stable eight-membered ring. libretexts.org In addition to the carboxylic acid group, the oxindole core of the molecule provides an N-H group (a hydrogen bond donor) and a lactam carbonyl group (a hydrogen bond acceptor).

This combination of functional groups allows for the formation of more complex and extended hydrogen-bonding networks. For instance, after forming the primary carboxylic acid dimer, the N-H and C=O groups of the lactam are available to form further hydrogen bonds, potentially leading to the assembly of one-dimensional tapes or two-dimensional sheets. The study of intermolecular hydrogen bonding in α-hydroxy carboxylic acids reveals that complex synthons and helical chains can form, highlighting the rich supramolecular chemistry that arises when a carboxylic acid is present with other hydrogen-bonding groups. mdpi.com The predictable nature of these interactions makes this compound a promising building block for crystal engineering and the design of novel organic materials with tailored solid-state structures and properties. researchgate.net

Future Research Directions and Emerging Trends

Innovations in Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable starting materials, solvents, and catalysts. For 3-Ethyl-2-oxoindoline-5-carboxylic acid, future research is expected to focus on developing more environmentally benign synthetic routes.

Current methods for synthesizing 3-substituted-2-oxindoles often rely on traditional multi-step procedures that may involve hazardous reagents and generate significant waste. nih.govresearchgate.net A promising future direction lies in the adoption of one-pot multicomponent reactions, which can significantly improve efficiency by minimizing intermediate purification steps. acs.org The use of greener solvents like water, deep eutectic solvents, or ionic liquids is another area ripe for exploration in the synthesis of this compound and its derivatives. nih.govresearchgate.net Furthermore, the development of heterogeneous catalysts, particularly those based on nanoparticles or metal-organic frameworks, could offer significant advantages in terms of reusability and waste reduction. acs.org

A potential green synthesis approach for 3-alkyl-2-oxoindoline-5-carboxylic acids, including the ethyl derivative, could be adapted from established methods for related compounds. For instance, the reduction of a corresponding 2-(2-nitrophenyl)malonic acid derivative can yield the desired oxindole (B195798) core. google.com Future innovations could focus on utilizing catalytic hydrogenation with recoverable catalysts and in green solvent systems to improve the sustainability of this transformation.

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Key Features | Potential Advantages |

| Multicomponent Reactions | Combining multiple starting materials in a single step. | Reduced reaction time, energy consumption, and waste. |

| Green Solvents | Utilizing water, deep eutectic solvents, or ionic liquids. | Lower toxicity, improved safety, and often easier product isolation. |

| Heterogeneous Catalysis | Employing solid-supported catalysts (e.g., nanoparticles). | Catalyst reusability, simplified purification, and reduced metal leaching. |

| Catalytic Hydrogenation | Reduction of a nitro-precursor using a recoverable catalyst. | Cleaner reaction profile compared to stoichiometric reducing agents. |

Exploration of Novel Reactivity Patterns

The reactivity of the oxindole core, particularly at the C3 position, is a subject of intense research. For this compound, future studies will likely delve into novel reactivity patterns, leveraging the presence of the ethyl group and the carboxylic acid moiety.

The C3 position, being a quaternary center in many derivatives, presents a significant synthetic challenge. nih.gov Molybdenum-catalyzed asymmetric allylic alkylation has been shown to be effective for 3-alkyloxindoles, offering a pathway to enantiomerically enriched products. nih.gov Applying such methodologies to this compound could lead to a range of chiral derivatives with potential biological activity.

Furthermore, the development of C-H functionalization reactions at the ethyl group or on the aromatic ring, catalyzed by transition metals like iron, could open up new avenues for derivatization. acs.org Electrochemical methods are also emerging as a powerful tool for the C-H functionalization of oxindoles, offering a mild and oxidant-free approach to creating new C-O and C-C bonds. acs.org The carboxylic acid group can also be a handle for various transformations, including amidation to create diverse libraries of compounds or conversion to other functional groups. researchgate.net

Table 2: Emerging Reactivity Patterns for Oxindole Scaffolds

| Reaction Type | Catalyst/Reagent | Potential Application to this compound |

| Asymmetric Allylic Alkylation | Molybdenum or Palladium complexes | Enantioselective introduction of allyl groups at the C3 position. |

| C-H Functionalization | Iron catalysts, Electrochemical methods | Direct introduction of new functional groups on the ethyl side chain or aromatic ring. |

| Oxidative Cross-Coupling | Iron catalysts | Coupling with phenols and other nucleophiles to form complex adducts. acs.org |

| Ring-Opening of Spiroaziridines | Nucleophilic attack | Synthesis of 3,3'-disubstituted oxindoles with diverse functionalities. nih.govmdpi.com |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis and library generation are performed. nih.gov These technologies offer significant advantages in terms of reaction control, scalability, safety, and the rapid generation of large compound libraries.

For this compound, flow chemistry could enable a more efficient and safer synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. acs.orguc.pt The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to traditional batch processes. acs.org A waste-minimized continuous-flow synthesis of oxindoles has been reported using a polymer-supported palladium catalyst, highlighting the potential for sustainable production. acs.org

Automated synthesis platforms, often coupled with DNA-encoded library technology (DELT), are becoming increasingly important for drug discovery. nih.govrsc.org These systems can be used to rapidly synthesize and screen vast libraries of compounds derived from a common scaffold. The carboxylic acid functionality of this compound makes it an ideal candidate for incorporation into such automated synthesis workflows, allowing for the generation of diverse amide libraries for biological screening. researchgate.net

Advanced Materials Science Applications

While the primary focus for many oxindole derivatives has been in medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for applications in materials science. researchgate.netrsc.org Future research on this compound could explore its potential as a building block for novel functional materials.

The rigid, heterocyclic structure of the oxindole core, combined with the potential for hydrogen bonding and π-π stacking, suggests that derivatives of this compound could be used to create self-assembling materials or liquid crystals. The carboxylic acid group provides a convenient anchor point for polymerization, opening the door to the synthesis of specialty polymers with tailored optical or electronic properties.

Furthermore, the chromophoric nature of the oxindole system could be exploited in the development of functional dyes for applications such as organic light-emitting diodes (OLEDs) or as sensors. The specific substitution pattern of this compound will influence its photophysical properties, and systematic studies in this area could lead to the discovery of materials with unique characteristics. While speculative, the exploration of oxindole scaffolds in computational repositioning strategies suggests their potential interaction with various biological and material targets, paving the way for novel applications. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-Ethyl-2-oxoindoline-5-carboxylic acid, and how can intermediates be characterized?

- Methodology : Synthesis typically involves cyclization of substituted indole precursors. For example, alkylation of a halogenated indole-5-carboxylic acid derivative using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours, followed by oxidation of the indoline ring to the oxoindoline structure using oxidizing agents like KMnO₄ or CrO₃ .

- Characterization : Key intermediates should be analyzed via HPLC (≥95% purity) and characterized using -/-NMR (e.g., δ ~2.5–3.0 ppm for ethyl group protons) and FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage and reactions?

- Stability Protocols : Store the compound at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to strong oxidizing agents (e.g., peroxides) and high humidity. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can confirm degradation thresholds using LC-MS to monitor decomposition products .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Analytical Workflow :

- NMR : Confirm ethyl group integration () and oxoindoline carbonyl resonance.

- HRMS : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 234.0768 for C₁₁H₁₁NO₃).

- XRD : For crystalline derivatives, compare bond lengths/angles with literature data for isoindole analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?

- Experimental Design : Use a Design of Experiments (DoE) approach to test catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures. For example, ethylation efficiency improves with Pd/C (5 mol%) in DMF at 100°C, yielding >85% product vs. <60% with CuI .

- Data Analysis : Fit kinetic data to Arrhenius or Eyring equations to model activation energy differences between catalysts .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

- Case Study : If -NMR shows unexpected splitting patterns, compare computed NMR spectra (DFT/B3LYP/6-31G**) with experimental data to identify conformational isomers or proton exchange effects. For example, tautomerization in DMSO-d₆ may shift carbonyl proton signals .

- Validation : Cross-check with -NMR or 2D-COSY to confirm coupling interactions .

Q. How can the reactivity of this compound be modified for targeted biological applications?

- Functionalization : Introduce substituents at the indoline nitrogen or carboxylic acid group. For instance:

- Amide Formation : React with HATU/DIPEA and amines to generate prodrug candidates.

- Esterification : Use ethyl chloroformate to improve cell membrane permeability .

- Biological Testing : Screen derivatives against enzyme targets (e.g., kinases) using fluorescence polarization assays, correlating IC₅₀ values with electronic effects (Hammett σ constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.